2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals, while the nitrophenyl group may interact with various enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Ditert-butyl-4-hydroxyphenyl)acetic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-(2-Nitrophenyl)acetic acid: Lacks the bulky tert-butyl groups and phenolic hydroxyl group, leading to distinct reactivity and applications.
Uniqueness
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, and nitrophenyl moiety.
Biological Activity
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, also known by its CAS number 188263-75-4, is a compound of interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H27NO8 |
Molecular Weight | 445.462 g/mol |
LogP | 5.759 |
PSA (Polar Surface Area) | 138.880 Ų |
The biological activity of this compound is primarily attributed to its structural features, particularly the phenolic hydroxyl group and the nitrophenyl moiety. The phenolic group is known for its antioxidant properties, which can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, the nitrophenyl group may interact with various enzymes or receptors, modulating their activity and potentially influencing signaling pathways involved in inflammation and cellular proliferation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The phenolic component plays a crucial role in this activity by donating hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
Antimicrobial Properties
The compound's potential antimicrobial effects have been explored in related compounds. For instance, derivatives of similar phenolic structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential for further investigation into the antimicrobial capabilities of this compound.
Case Studies and Research Findings
- Antioxidant Evaluation : A study evaluated several phenolic compounds for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with bulky substituents like tert-butyl groups exhibited enhanced radical scavenging abilities compared to simpler phenols.
- Anti-inflammatory Mechanisms : Research on structurally related compounds demonstrated their ability to inhibit NF-kB activation in macrophages, leading to decreased production of inflammatory cytokines. This mechanism could be relevant for understanding the anti-inflammatory potential of this compound.
- Antimicrobial Activity : In related studies, derivatives were tested against various pathogens. For example, a phenolic derivative displayed significant inhibition against several fungi and bacteria, indicating that similar activities might be expected from this compound.
Properties
IUPAC Name |
2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8/c1-22(2,3)14-12-18(15(11-17(14)25)23(4,5)6)31-21(28)32-19(20(26)27)13-9-7-8-10-16(13)24(29)30/h7-12,19,25H,1-6H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTUARXSADIAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC(=O)OC(C2=CC=CC=C2[N+](=O)[O-])C(=O)O)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376368 |
Source
|
Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188263-75-4 |
Source
|
Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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